molecular formula C5H9NO2 B13967224 3-Hydroxy-4-(methylamino)but-3-en-2-one CAS No. 72277-91-9

3-Hydroxy-4-(methylamino)but-3-en-2-one

Cat. No.: B13967224
CAS No.: 72277-91-9
M. Wt: 115.13 g/mol
InChI Key: IKQUOZRLFBKZDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-4-(methylamino)but-3-en-2-one is an organic compound with the molecular formula C5H9NO2 It is a derivative of butenone, featuring both a hydroxyl group and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-(methylamino)but-3-en-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-hydroxybut-3-en-2-one with methylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by continuously feeding the reactants into a reactor and collecting the product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-(methylamino)but-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methylamino group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various nucleophiles can be used to substitute the methylamino group, depending on the desired product.

Major Products Formed

    Oxidation: The major product is 3-oxo-4-(methylamino)but-3-en-2-one.

    Reduction: The major product is 3-hydroxy-4-(methylamino)butan-2-ol.

    Substitution: The products vary depending on the nucleophile used in the reaction.

Scientific Research Applications

3-Hydroxy-4-(methylamino)but-3-en-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-(methylamino)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl and methylamino groups play a crucial role in its reactivity and binding affinity. The compound can form hydrogen bonds and engage in electrostatic interactions with target molecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-4-phenylbut-3-en-2-one: Similar structure but with a phenyl group instead of a methylamino group.

    2,2,6,6-Tetramethyl-3-hydroxyhept-3-en-5-one: Similar structure but with different substituents.

    2,2,6,6-Tetramethyl-3-methylaminohept-3-en-5-one: Similar structure but with a different carbon chain length.

Uniqueness

3-Hydroxy-4-(methylamino)but-3-en-2-one is unique due to the presence of both a hydroxyl group and a methylamino group on the butenone backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

72277-91-9

Molecular Formula

C5H9NO2

Molecular Weight

115.13 g/mol

IUPAC Name

3-hydroxy-4-(methylamino)but-3-en-2-one

InChI

InChI=1S/C5H9NO2/c1-4(7)5(8)3-6-2/h3,6,8H,1-2H3

InChI Key

IKQUOZRLFBKZDC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=CNC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.